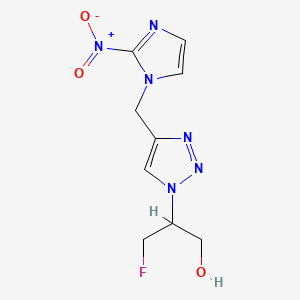
Flortanidazole
Vue d'ensemble
Description
Flortanidazole is a tumour hypoxia probe.
Applications De Recherche Scientifique
Tumor Hypoxia Imaging
Mechanism of Action : Flortanidazole selectively accumulates in hypoxic tissues, allowing for the visualization of oxygen-deficient areas within tumors. This property is vital for assessing tumor aggressiveness and predicting treatment outcomes.
Clinical Studies : A study involving A549 tumor-bearing mice demonstrated that baseline 18F-flortanidazole PET scans could serve as prognostic biomarkers for treatment response. The study found significant changes in tumor hypoxia following metformin administration, with a notable reduction in the tumor-to-background ratio (TBR) observed after treatment .
Prognostic Biomarker
Predictive Value : The baseline TBR from 18F-flortanidazole scans has been shown to predict treatment outcomes across different therapeutic modalities, including radiotherapy. In particular, higher baseline TBR values correlated with poorer prognosis, while changes from baseline TBR provided insights into the effectiveness of treatments like metformin combined with radiotherapy .
Case Studies :
- In a cohort of patients with non-small cell lung cancer (NSCLC), the use of 18F-flortanidazole PET imaging helped stratify patients based on their likelihood of responding to hypoxia-targeted therapies .
- A longitudinal study indicated that patients with lower baseline TBR had significantly improved overall survival rates when treated with therapies designed to target hypoxic tumors .
Analyse Des Réactions Chimiques
Fluorination and Precursor Preparation
Flortanidazole synthesis employs click chemistry to introduce a 1,2,3-triazole moiety, enhancing hydrophilicity (logP = -0.69) compared to earlier tracers like [18F]-FMISO (logP = -0.40) . The reaction steps include:
-
Precursor activation : Azeotropically dried [18F]KF/K222 complex reacts with this compound precursor (17–20 mg) in a 50:50 t-butanol:acetonitrile mixture at 110°C for 6 minutes .
-
Hydrolysis : Acidic hydrolysis with 0.1 M HCl at 90°C for 5 min removes protecting groups .
-
Purification :
| Parameter | Value | Source |
|---|---|---|
| Radiochemical yield | 47% ± 5% (decay-corrected) | |
| Molar activity | 137.3 ± 12.6 GBq/μmol | |
| Radiochemical purity | >95% |
Hydrophilicity and Stability
The triazole group and sulfonic acid substituent in this compound improve clearance kinetics and reduce nonspecific binding .
Key Stability Data:
-
In vitro stability : No metabolism detected after 180 min in plasma or formulation medium .
-
LogP/LogD : -0.69 (octanol/water) , outperforming [18F]-FMISO (-0.40) and [18F]-FAZA (-0.4) .
| Property | [18F]-Flortanidazole | [18F]-FMISO |
|---|---|---|
| LogP | -0.69 | -0.40 |
| Tumor-to-Muscle Ratio (TMR) | 3.4 (30 min post-inj) | 1.2 |
| Clearance half-life | 15–30 min | >60 min |
Hypoxia-Specific Binding Mechanism
Under hypoxic conditions, this compound undergoes intracellular reduction, forming reactive intermediates that covalently bind to macromolecules . This mechanism is validated by:
-
Immunohistochemistry correlation : Tracer uptake aligns with hypoxia markers like CA-IX and HIF-1α .
-
Metabolite analysis : >85% of tumor radioactivity remains as low-molecular-weight species, confirming hypoxia-specific retention .
In Vivo Pharmacokinetics
-
Biodistribution : Rapid renal excretion (58% ID in urine at 60 min) with minimal hepatobiliary clearance (2% ID) .
-
PET imaging protocol :
| Metric | Value |
|---|---|
| Tumor SUV<sub>mean</sub> | 0.8–1.2 (baseline) |
| Hypoxia reduction post-metformin | 32% ΔSUV<sub>max</sub> |
Propriétés
Numéro CAS |
1070878-63-5 |
|---|---|
Formule moléculaire |
C9H11FN6O3 |
Poids moléculaire |
270.2244 |
Nom IUPAC |
3-Fluoro-2-[4-[(2-nitroimidazol-1-yl)methyl]triazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H11FN6O3/c10-3-8(6-17)15-5-7(12-13-15)4-14-2-1-11-9(14)16(18)19/h1-2,5,8,17H,3-4,6H2 |
Clé InChI |
ZSSPATINHRVRTN-UHFFFAOYSA-N |
SMILES |
OCC(N1N=NC(CN2C=CN=C2[N+]([O-])=O)=C1)CF |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Flortanidazole |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















